![molecular formula C16H11Cl2NO3 B5706668 N-1,3-benzodioxol-5-yl-3-(2,4-dichlorophenyl)acrylamide](/img/structure/B5706668.png)
N-1,3-benzodioxol-5-yl-3-(2,4-dichlorophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,3-benzodioxol-5-yl-3-(2,4-dichlorophenyl)acrylamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BDAA and has been widely studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
BDAA exerts its biological effects by binding to specific targets in the body, including enzymes and receptors. It has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators. Additionally, BDAA has been found to inhibit FAAH, an enzyme responsible for the breakdown of endocannabinoids, which play a key role in pain modulation and inflammation. BDAA has also been shown to bind to CB1 receptors, which are involved in a variety of physiological processes, including pain perception, appetite regulation, and mood.
Biochemical and Physiological Effects:
BDAA has been found to exhibit a range of biochemical and physiological effects in vitro and in vivo. In addition to its inhibitory effects on enzymes and receptors, BDAA has been shown to induce apoptosis (programmed cell death) in cancer cells and to reduce inflammation in animal models of inflammatory diseases. BDAA has also been found to have neuroprotective effects, potentially making it a useful therapeutic agent for neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
BDAA has several advantages for use in laboratory experiments. It is a synthetic compound, which allows for precise control over its chemical properties and purity. Additionally, it has been shown to exhibit potent biological activity at relatively low concentrations, making it a useful tool for studying specific biological processes. However, like all chemical compounds, BDAA has limitations in terms of its stability and solubility, which can affect its efficacy and reproducibility in experiments.
Orientations Futures
There are several potential future directions for research on BDAA. One area of interest is the development of BDAA-based therapeutics for the treatment of cancer, inflammation, and neurological disorders. Additionally, further studies are needed to elucidate the precise mechanisms by which BDAA exerts its biological effects and to identify additional targets for this compound. Finally, the development of new synthetic methods for BDAA and related compounds could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
Méthodes De Synthèse
The synthesis of BDAA involves the condensation of 2,4-dichlorophenylacetonitrile with 1,3-benzodioxole-5-carboxaldehyde in the presence of a base. The resulting intermediate is then treated with acryloyl chloride to obtain BDAA. This synthesis method has been optimized for high yields and purity.
Applications De Recherche Scientifique
BDAA has been studied extensively for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against several enzymes and receptors, including COX-2, FAAH, and CB1. These properties make it a promising candidate for the development of novel therapeutics for a variety of diseases, including cancer, inflammation, and neurological disorders.
Propriétés
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-yl)-3-(2,4-dichlorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO3/c17-11-3-1-10(13(18)7-11)2-6-16(20)19-12-4-5-14-15(8-12)22-9-21-14/h1-8H,9H2,(H,19,20)/b6-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWFGAHZXGWNOK-QHHAFSJGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C=CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)/C=C/C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(1,3-benzodioxol-5-yl)-3-(2,4-dichlorophenyl)prop-2-enamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.